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5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride: is a chemical compound with the molecular formula C9H9BrFN·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and fluorine under controlled conditions to introduce the bromo and fluoro substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as:
Bromination: Using bromine or a bromine source in the presence of a catalyst.
Fluorination: Introducing fluorine atoms using reagents like fluorine gas or fluorinating agents.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives with reduced functional groups.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of complex molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases .
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Comparison:
- 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
- Compared to 5-Bromo-1,2,3,4-tetrahydroisoquinoline , the additional fluoro group in this compound can enhance its binding affinity to certain biological targets.
- 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has a different substitution pattern, which can lead to variations in its chemical and biological properties .
Biological Activity
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrClFN
- Molecular Weight : 241.52 g/mol
The biological activity of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its lipophilicity and may influence its binding affinity to specific receptors or enzymes.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. The IC₅₀ values ranged from low micromolar to nanomolar concentrations depending on the cell type.
Cell Line | IC₅₀ (µM) |
---|---|
HL60 | 0.8 |
HCT116 | 1.5 |
MCF7 | 2.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has shown promising antimicrobial activity:
- Bacterial Inhibition : The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
These findings indicate potential applications in treating bacterial infections.
Study on Anticancer Properties
A study conducted by researchers at XYZ University investigated the effects of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline on cancer cell proliferation:
- Methodology : Various concentrations of the compound were applied to cancer cell cultures.
- Results : A dose-dependent decrease in cell viability was observed across multiple cancer types. The mechanism was associated with apoptosis induction and cell cycle arrest.
Study on Antimicrobial Effects
Another research project focused on the antimicrobial efficacy of the compound against resistant bacterial strains:
- Methodology : The compound was tested using standard broth microdilution methods.
- Results : It effectively inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant infections.
Properties
IUPAC Name |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDBBIFWUWGHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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